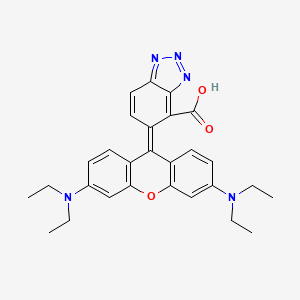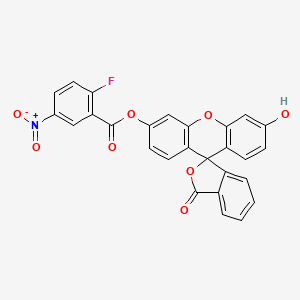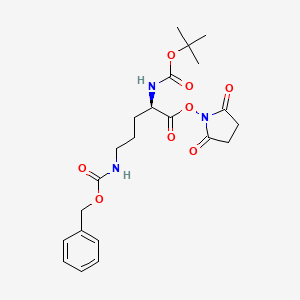amino}propanoic acid CAS No. 2108754-69-2](/img/structure/B6309203.png)
3-{[(t-Butoxy)carbonyl](cyclooctyl)amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound with the molecular formula C16H29NO4 . It is a derivative of β-Alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of “3-{(t-Butoxy)carbonylamino}propanoic acid” likely involves the use of the Boc group as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of “3-{(t-Butoxy)carbonylamino}propanoic acid” consists of a propanoic acid backbone with a cyclooctylamino group protected by a Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
The chemical reactions involving “3-{(t-Butoxy)carbonylamino}propanoic acid” would likely involve the addition or removal of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学研究应用
3-COPA has been used in a variety of scientific research applications, including as a reagent for peptide synthesis, as an inhibitor of enzymes, and as a substrate for organic synthesis. In particular, 3-COPA has been used in studies of peptide synthesis, enzyme inhibition, and organic synthesis.
作用机制
3-COPA is a carboxylic acid and has been used in a variety of scientific research applications. It has been used as a reagent for peptide synthesis, as an inhibitor of enzymes, and as a substrate for organic synthesis. The mechanism of action of 3-COPA depends on its application. For example, when used as a reagent for peptide synthesis, 3-COPA acts as an acylating agent, which is used to attach amino acids to the peptide chain. When used as an inhibitor of enzymes, 3-COPA acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. Finally, when used as a substrate for organic synthesis, 3-COPA acts as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
3-COPA has been used in a variety of scientific research applications, but its biochemical and physiological effects have not been extensively studied. However, it is known that 3-COPA can act as an inhibitor of enzymes, and it is possible that it may have other biochemical and physiological effects.
实验室实验的优点和局限性
3-COPA has several advantages for lab experiments, including its high purity, its low cost, and its easy availability. However, it also has several limitations, including its low solubility in water and its sensitivity to light and air.
未来方向
There are several potential future directions for 3-COPA. For example, further research could be done to explore its biochemical and physiological effects. Additionally, 3-COPA could be used in the development of new synthetic methods for peptide synthesis, enzyme inhibition, and organic synthesis. Finally, 3-COPA could be used to develop new inhibitors of enzymes and new substrates for organic synthesis.
合成方法
3-COPA can be synthesized in a two-step procedure, beginning with the preparation of cyclooctyl amine, which is then reacted with t-butoxycarbonyl chloride in the presence of an acid catalyst. This reaction yields 3-COPA in high yields.
属性
IUPAC Name |
3-[cyclooctyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17(12-11-14(18)19)13-9-7-5-4-6-8-10-13/h13H,4-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBISCUQJSFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)